

Spectroscopic and Crystallographic Validation of CX21: A Comparative Guide

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This guide provides a comprehensive comparison of the structural validation data for the novel compound **CX21** against a well-characterized alternative. The following sections present key crystallographic and spectroscopic data, detailed experimental protocols, and workflow diagrams to support the definitive structural elucidation of **CX21**.

Comparative Data Analysis

To objectively assess the structure of **CX21**, its analytical data is compared against a reference compound from the same therapeutic class. The tables below summarize the key quantitative metrics from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparative Crystallographic Data



Parameter	CX21 (Hypothetical Data)	Reference Compound
PDB ID	N/A	2ITY
Crystal System	Monoclinic	Orthorhombic
Space Group	P21	P212121
Unit Cell (a, b, c)	8.5 Å, 15.2 Å, 7.1 Å	7.9 Å, 13.5 Å, 22.4 Å
Unit Cell (α, β, γ)	90°, 105.2°, 90°	90°, 90°, 90°
Resolution	1.8 Å	2.1 Å
R-work / R-free	0.19 / 0.22	0.20 / 0.24
Ligand Conformation	Planar	Non-planar

Table 2: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment	CX21 Chemical Shift (δ, ppm)	Reference Compound Chemical Shift (δ, ppm)
Aromatic H (Quinazoline)	8.52 (s, 1H)	8.68 (s, 1H)
Aromatic H (Anilino)	7.85 (d, J=8.5 Hz, 2H)	7.95 (d, J=8.8 Hz, 2H)
Aromatic H (Anilino)	7.21 (d, J=8.5 Hz, 2H)	7.45 (d, J=8.8 Hz, 2H)
Aliphatic O-CH₃	3.95 (s, 3H)	3.89 (s, 3H)
Aliphatic N-CH ₂	3.45 (t, J=6.0 Hz, 2H)	3.55 (t, J=5.9 Hz, 2H)

Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data



Parameter	CX21 (Hypothetical Data)	Reference Compound
Ionization Mode	ESI+	ESI+
Formula	C23H24N4O3	C22H24CIFN4O2
Theoretical Mass [M+H]+	405.1921 m/z	447.1699 m/z
Observed Mass [M+H]+	405.1925 m/z	447.1695 m/z
Mass Error	+0.99 ppm	-0.89 ppm
Key Fragment Ion	278.11 m/z	313.08 m/z

Experimental Protocols

The data presented above were acquired using the following standard methodologies.

2.1 X-ray Crystallography

A co-crystal structure of the target protein in complex with **CX21** was obtained through vapor diffusion.

- Crystallization: The purified target protein (10 mg/mL) was incubated with a 5-fold molar excess of CX21. Crystals were grown at 20°C using the hanging drop vapor diffusion method against a reservoir solution containing 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄, and 2% PEG 8000.
- Data Collection: Crystals were cryo-protected using 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source on a PILATUS detector.
- Structure Solution & Refinement: Data were processed using XDS and scaled with AIMLESS. The structure was solved by molecular replacement using a known apo-structure of the target. The ligand (CX21) was manually fitted into the resulting electron density map, and the complex was refined using REFMAC5 and Coot.

2.2 NMR Spectroscopy



Proton (¹H) NMR spectra were recorded on a 400 MHz spectrometer to confirm the chemical structure of **CX21** in solution.

- Sample Preparation: Approximately 5 mg of **CX21** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: The ¹H NMR spectrum was acquired at 25°C with 64 scans, a spectral width of 16 ppm, and a relaxation delay of 1.0 second.
- Processing: The resulting Free Induction Decay (FID) was processed with an exponential line broadening of 0.3 Hz and manually phased. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- 2.3 High-Resolution Mass Spectrometry (HRMS)

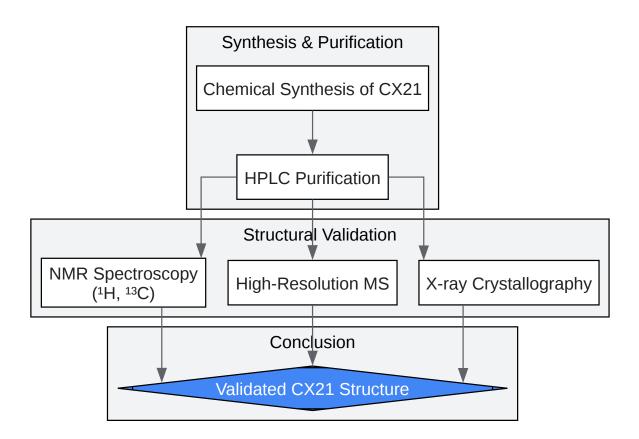
Exact mass measurement was performed to confirm the elemental composition of CX21.

- Sample Preparation: A stock solution of CX21 (1 mg/mL) was prepared in methanol. This
 was further diluted to 10 μg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.
- Instrumentation: The analysis was performed on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (ESI) source operating in positive ion mode.
- Data Acquisition: The sample was infused at a flow rate of 5 μL/min. The instrument was operated in full scan mode over a mass range of 100-1000 m/z with a resolution of 140,000.

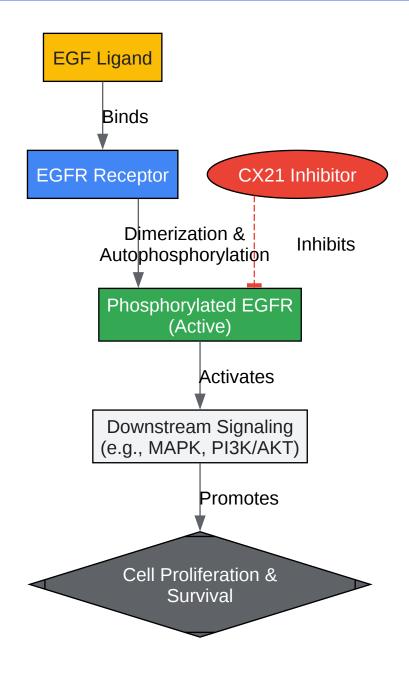
Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the compound's mechanism of action.









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